[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16133268
InChI: InChI=1S/C29H25N3O6/c1-18-8-12-21(13-9-18)31-27(33)28(34)32-30-17-23-22-7-5-4-6-19(22)10-14-24(23)38-29(35)20-11-15-25(36-2)26(16-20)37-3/h4-17H,1-3H3,(H,31,33)(H,32,34)/b30-17+
SMILES:
Molecular Formula: C29H25N3O6
Molecular Weight: 511.5 g/mol

[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC16133268

Molecular Formula: C29H25N3O6

Molecular Weight: 511.5 g/mol

* For research use only. Not for human or veterinary use.

[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate -

Specification

Molecular Formula C29H25N3O6
Molecular Weight 511.5 g/mol
IUPAC Name [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C29H25N3O6/c1-18-8-12-21(13-9-18)31-27(33)28(34)32-30-17-23-22-7-5-4-6-19(22)10-14-24(23)38-29(35)20-11-15-25(36-2)26(16-20)37-3/h4-17H,1-3H3,(H,31,33)(H,32,34)/b30-17+
Standard InChI Key MSRMHUPBIGQEII-OCSSWDANSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Introduction

The compound [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a complex organic molecule that incorporates various functional groups, making it a subject of interest in medicinal chemistry and materials science. This compound belongs to the class of hydrazone derivatives, characterized by the presence of a hydrazone functional group, which connects a hydrazine to a carbonyl group.

Synthesis

The synthesis of [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves several steps:

  • Preparation of the Hydrazone Moiety: This involves reacting 2-(4-methylanilino)-2-oxoacetic acid with hydrazine to form the hydrazone derivative.

  • Attachment to Naphthalene: The hydrazone derivative is then attached to a naphthalene ring, typically through a condensation reaction.

  • Esterification with 3,4-Dimethoxybenzoic Acid: The final step involves esterifying the naphthalene derivative with 3,4-dimethoxybenzoic acid to form the target compound.

Potential Applications

This compound, due to its complex structure and functional groups, may exhibit potential biological activities such as antioxidant properties or interactions with enzymes. Its structural features make it a candidate for further research in drug discovery and materials science.

Potential ApplicationDescription
Antioxidant ActivityScavenging free radicals
Enzyme InhibitionInteracting with specific enzymes
Materials SciencePotential use in organic materials

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